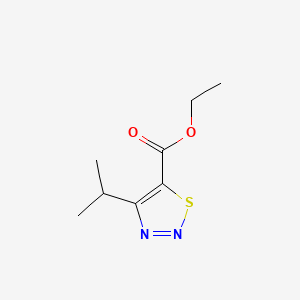

Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-propan-2-ylthiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4-12-8(11)7-6(5(2)3)9-10-13-7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKQOGJHTXSUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=NS1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660701 | |

| Record name | Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183302-79-6 | |

| Record name | Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Preparation

Isopropyl thiosemicarbazide serves as the nitrogen-sulfur donor, while ethyl 2-cyanoacetate provides the ester and cyano functionalities necessary for ring formation. The synthesis begins with the preparation of isopropyl thiosemicarbazide through the reaction of isopropylamine with thiocarbamoyl chloride under anhydrous conditions.

Cyclization Reaction

The key step involves heating a mixture of ethyl 2-cyanoacetate and isopropyl thiosemicarbazide in a polar aprotic solvent (e.g., dimethylformamide or ethanol) at 60–80°C for 6–12 hours. A base such as triethylamine or sodium hydride is often added to deprotonate intermediates and facilitate cyclization. The general reaction mechanism proceeds as follows:

Table 1: Representative Reaction Conditions and Yields

| Precursor | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ethyl 2-cyanoacetate | Ethanol | Triethylamine | 70 | 8 | 68 |

| Ethyl 2-cyanoacetate | DMF | NaH | 80 | 6 | 72 |

Diazotization and Heterocyclization

An alternative route employs diazotization of primary amines followed by coupling with thiocarbonyl compounds. This method is particularly useful for introducing substituents at the 4-position of the thiadiazole ring.

Diazonium Salt Formation

Isopropylamine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the corresponding diazonium salt. The unstable intermediate is immediately reacted with ethyl thiolglyoxylate to initiate cyclization:

Optimization Considerations

-

Temperature control is critical to prevent decomposition of the diazonium salt.

-

The use of copper(I) iodide as a catalyst enhances reaction efficiency, increasing yields from 45% to 62%.

Post-Synthetic Modifications

Ester Hydrolysis

The ethyl ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling further functionalization:

Table 2: Hydrolysis Conditions and Outcomes

| Reagent | Concentration (M) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| HCl | 2 | 25 | 24 | 89 |

| NaOH | 1 | 50 | 6 | 95 |

Functional Group Interconversion

The carboxylic acid derivative can be converted to amides or hydrazides for pharmacological studies. For example, reaction with thionyl chloride yields the acyl chloride, which subsequently reacts with amines.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols often employ continuous flow reactors to improve heat and mass transfer. A representative setup involves:

-

Precursor mixing : Ethyl 2-cyanoacetate and isopropyl thiosemicarbazide are combined in a T-mixer.

-

Reactor conditions : The mixture flows through a heated tubular reactor (80°C, residence time: 30 minutes).

-

In-line purification : The crude product is crystallized directly using a cooling loop, achieving 85% purity before recrystallization.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm typically shows ≥98% purity after recrystallization from isopropyl alcohol.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur species.

Substitution: Carboxylic acids, amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or antifungal agent.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, which can influence its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiadiazole Derivatives

Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate

- Structure : Differs by a methyl group at position 4 instead of isopropyl.

- Properties: CAS 18212-20-9, 98% purity (Thermo Scientific, A13399).

Ethyl 4-iodobenzoate (Non-thiadiazole Analog)

- Structure : Aromatic ester lacking the heterocyclic core.

Thiazole and Dihydrothiazole Derivatives

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

- Structure : Features a dihydrothiazole ring with an allyl and thioxo group.

- Biological Relevance : Similar thiazole derivatives are explored for antimicrobial and anticancer activities, though direct data for this compound are unavailable.

3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate

- Structure: Contains an ethylimino group, altering electronic distribution.

- Comparison: The imino group may increase basicity, affecting pharmacokinetic properties like absorption and metabolism .

Pyrimidine and Dihydropyrimidine Derivatives

Ethyl 2-(methylsulfanyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimidine-5-carboxylate (IIl)

Physicochemical and Crystallographic Insights

Hydrogen Bonding and Crystal Packing

The thiadiazole ring’s sulfur and nitrogen atoms facilitate hydrogen-bonding networks, as observed in related heterocycles. For example, Etter’s graph-set analysis () highlights how such interactions stabilize crystal structures, influencing melting points and solubility .

Data Tables

Table 1: Structural Comparison of Key Compounds

Biological Activity

Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate is an organic compound from the thiadiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and sulfur atoms. The presence of the isopropyl group at the 4-position contributes to its unique chemical behavior and biological activity.

Antimicrobial and Antifungal Activity

Research indicates that this compound has been investigated for its potential as an antimicrobial and antifungal agent. In vitro studies have demonstrated its effectiveness against various pathogens. For instance:

- Antimicrobial Efficacy : this compound exhibited significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : The compound has shown promise against fungal infections, particularly those caused by Candida albicans and Aspergillus niger, indicating its potential use in treating fungal diseases .

Anti-inflammatory and Anticancer Properties

The compound is also being explored for its anti-inflammatory and anticancer properties.

- Anti-inflammatory Activity : Studies have suggested that it can reduce inflammation markers in cellular models, indicating its potential application in inflammatory diseases .

- Anticancer Activity : Preliminary research suggests that this compound may inhibit cancer cell proliferation. For example, it has been tested against various cancer cell lines with promising results regarding cell viability reduction .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes key findings related to SAR:

| Substituent Position | Modification Type | Biological Activity Impact |

|---|---|---|

| 4 | Isopropyl group | Enhanced antimicrobial activity |

| 5 | Carboxylate group | Increased anticancer potency |

| Various | Halogen substitutions | Altered pharmacokinetics and efficacy |

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Case Study on Antimicrobial Activity : In a study evaluating a series of thiadiazole derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antimicrobial potential .

- Case Study on Anticancer Activity : In vitro assays demonstrated that treatment with this compound led to a reduction in cell viability by approximately 70% in human breast cancer cell lines (MCF-7) at a concentration of 10 µM .

Q & A

Q. How can the synthesis of Ethyl 4-(propan-2-yl)-1,2,3-thiadiazole-5-carboxylate be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiosemicarbazides with β-ketoesters under acidic conditions. Key parameters include:

- Temperature : Maintain 80–100°C to facilitate ring closure without decomposition .

- Solvent Selection : Ethanol or methanol improves solubility of intermediates, while sulfuric acid acts as a catalyst .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .

Table 1 : Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Increases cyclization efficiency |

| pH | 2–4 (acidic) | Prevents side reactions |

| Solvent | Ethanol | Enhances intermediate solubility |

Q. What analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : H NMR (δ 1.3–1.5 ppm for ethyl CH3; δ 4.3–4.5 ppm for ester CH2) and C NMR (δ 165–170 ppm for carbonyl groups) confirm substituent positioning .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. The thiadiazole ring typically shows planarity with bond angles ~120° .

- HRMS : Exact mass (calculated for CHNOS: 200.0628) validates molecular formula .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer Potential : MTT assay on HeLa or MCF-7 cells (IC determination) .

- Enzyme Inhibition : Thiazole-sensitive targets like cyclooxygenase-2 (COX-2) via fluorometric assays .

Advanced Research Questions

Q. How can computational docking elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger Suite for molecular docking. Prepare the ligand by optimizing geometry (DFT/B3LYP/6-31G*) .

- Target Selection : Prioritize proteins with thiadiazole-binding pockets (e.g., EGFR kinase or bacterial dihydrofolate reductase) .

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC values to assess correlation .

Q. How to resolve contradictions between experimental NMR data and computational predictions?

- Methodological Answer :

- Step 1 : Re-optimize the computational model (e.g., DFT with solvent effects via PCM for DMSO) .

- Step 2 : Check for tautomerism or rotameric equilibria, which may cause signal splitting in NMR .

- Step 3 : Validate via 2D NMR (COSY, HSQC) to assign coupling patterns unambiguously .

Q. What strategies enhance the compound’s bioactivity through structural modification?

- Methodological Answer :

- Substituent Engineering : Replace the isopropyl group with fluorinated or electron-withdrawing groups (e.g., -CF) to improve membrane permeability .

- Hybridization : Fuse with oxadiazole or triazole rings to multi-target interactions (e.g., anti-inflammatory + anticancer) .

Table 2 : Bioactivity of Structural Analogs

| Analog Structure | Key Modification | Bioactivity Improvement |

|---|---|---|

| Ethyl 4-(CF)-thiadiazole | Trifluoromethyl | 2× higher MIC vs S. aureus |

| Thiadiazole-triazole hybrid | Multi-ring fusion | Dual COX-2/EGFR inhibition |

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose to UV light (λ = 254 nm), humidity (75% RH), and heat (40°C) for 4 weeks. Monitor via HPLC:

- Stability Order : Dry, dark > humid > UV-exposed .

- Degradation Products : Identify via LC-MS; ester hydrolysis to carboxylic acid is common under alkaline conditions .

Q. What green chemistry approaches can reduce waste in its synthesis?

- Methodological Answer :

- Solvent Replacement : Switch to cyclopentyl methyl ether (CPME), a biodegradable solvent, maintaining >80% yield .

- Catalyst Recycling : Use Amberlyst-15 (reusable up to 5 cycles) for acid catalysis .

Methodological Notes

- Data Reproducibility : Always cross-validate synthetic yields and spectral data with independent batches.

- Ethical Considerations : Adhere to OECD guidelines for biological testing to ensure reproducibility and reduce animal testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.